N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide
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Overview
Description
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-METHYLBUTANOYL)THIOUREA is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a thiourea linkage.
Preparation Methods
The synthesis of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-METHYLBUTANOYL)THIOUREA typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzothiazole and 4-hydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate Schiff base.
Thiourea Formation: The Schiff base is then reacted with 3-methylbutanoyl isothiocyanate to form the final product, 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-METHYLBUTANOYL)THIOUREA.
Chemical Reactions Analysis
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-METHYLBUTANOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-METHYLBUTANOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-METHYLBUTANOYL)THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It forms stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-METHYLBUTANOYL)THIOUREA can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: Known for its antifungal and anticancer activities.
Benzothiazole-2-thiol: Used as a metabolite and has carcinogenic properties.
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Exhibits potent antibacterial activity.
The uniqueness of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-METHYLBUTANOYL)THIOUREA lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H19N3O2S2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-11(2)9-17(24)22-19(25)20-12-7-8-15(23)13(10-12)18-21-14-5-3-4-6-16(14)26-18/h3-8,10-11,23H,9H2,1-2H3,(H2,20,22,24,25) |
InChI Key |
CYPWLASRCKGKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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